molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene

Cat. No.: B6312776
CAS No.: 1357624-24-8
M. Wt: 321.1 g/mol
InChI Key: COCVBTYQUJLORX-UHFFFAOYSA-N
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Description

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene typically involves the following steps:

    Halogenation: The starting material, 2,6-dichloro-4-trifluoromethylphenol, undergoes halogenation to introduce the dichloro and trifluoromethyl groups.

    Etherification: The halogenated phenol is then reacted with toluene under basic conditions to form the phenoxy-toluene linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the dichloro groups, potentially converting them to less chlorinated derivatives.

    Substitution: The phenoxy ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Less chlorinated phenoxy-toluene derivatives.

    Substitution: Various substituted phenoxy-toluene compounds.

Scientific Research Applications

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2,6-Dichloro-4-trifluoromethylphenol: A precursor in the synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene.

    4-Chloro-2-(trifluoromethyl)phenol: Another phenol derivative with similar structural features.

    4-(Trifluoromethyl)phenoxybenzene: A compound with a similar phenoxy structure but different substituents.

Uniqueness: this compound is unique due to the combination of dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCVBTYQUJLORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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